Dimethylenastron

Description

Structure

3D Structure

Properties

IUPAC Name |

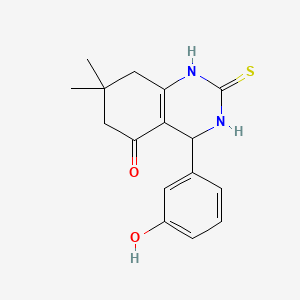

4-(3-hydroxyphenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-16(2)7-11-13(12(20)8-16)14(18-15(21)17-11)9-4-3-5-10(19)6-9/h3-6,14,19H,7-8H2,1-2H3,(H2,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOOPLOUUAYNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469410 | |

| Record name | Eg5 Inhibitor III, Dimethylenastron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863774-58-7 | |

| Record name | Eg5 Inhibitor III, Dimethylenastron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylenastron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dimethylenastron: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of dimethylenastron, a potent and specific small-molecule inhibitor of the mitotic kinesin Eg5. This compound has emerged as a significant tool in cancer research due to its ability to induce mitotic arrest and apoptosis in cancer cells. This document details its discovery, synthesis, mechanism of action, and its effects on cellular signaling pathways, supported by quantitative data and detailed experimental protocols.

Discovery and Development

This compound was developed as a more potent analog of monastrol, one of the first identified specific inhibitors of Eg5.[1] Monastrol, discovered through phenotypic screening, presented a novel mechanism for anticancer agents by targeting a motor protein essential for mitosis, rather than the microtubule polymer itself.[2] Subsequent structure-activity relationship studies led to the synthesis of this compound, which exhibits over 100 times the potency of monastrol in vitro and in cell-based assays.[1][3] This enhanced potency is attributed to a better fit within the allosteric binding site on the Eg5 motor domain.[4]

Synthesis of this compound

The synthesis of this compound is achieved through a one-pot, three-component Biginelli reaction.[1][5] This method offers an efficient route to produce the dihydropyrimidine core of the molecule.

Experimental Protocol: Biginelli Reaction for this compound Synthesis

This protocol describes a general procedure for the synthesis of this compound via the Biginelli reaction.

Materials:

-

3-Hydroxybenzaldehyde

-

Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

-

Thiourea

-

Catalyst (e.g., Yb(OTf)₃, HCl, or another suitable Lewis or Brønsted acid)[1][6]

-

Microwave reactor (optional, can significantly reduce reaction time)[1]

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., a microwave process vial), combine 3-hydroxybenzaldehyde (1 equivalent), dimedone (1 equivalent), and thiourea (1.2-1.5 equivalents).[5]

-

Catalyst and Solvent Addition: Add the catalyst (e.g., 10 mol% Yb(OTf)₃) and the solvent (e.g., acetonitrile) to the reaction mixture.[1]

-

Reaction Conditions:

-

Isolation and Purification:

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration. Wash the precipitate with cold solvent to remove impurities.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action

This compound exerts its anti-mitotic effect by specifically targeting the motor protein Eg5 (also known as KSP or KIF11), a member of the kinesin-5 family.[2] Eg5 is crucial for the formation and maintenance of the bipolar mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division.[7]

The inhibition of Eg5 by this compound is allosteric and reversible.[8] It binds to a site on the motor domain distinct from the ATP and microtubule binding sites.[4] This binding event stabilizes a conformation of Eg5 that slows the rate of ADP release from the active site.[7][8] The prolonged Eg5-ADP state prevents the motor protein from hydrolyzing ATP and moving along microtubules, thus inhibiting its function.[7]

The functional consequence of Eg5 inhibition is the inability of the centrosomes to separate, leading to the formation of a characteristic "monoaster" spindle, where a single aster of microtubules radiates from the center of the cell with condensed chromosomes at the periphery.[2] This aberrant spindle structure activates the spindle assembly checkpoint, causing the cell to arrest in mitosis, which can ultimately lead to apoptosis.[3]

References

- 1. scispace.com [scispace.com]

- 2. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Structural basis for inhibition of Eg5 by dihydropyrimidines: stereoselectivity of antimitotic inhibitors enastron, this compound and fluorastrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Biginelli Reaction [organic-chemistry.org]

- 7. Monastrol inhibition of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

Dimethylenastron: A Technical Guide to its Mechanism of Action as a Mitotic Kinesin Eg5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylenastron is a potent, cell-permeable small molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11). Its mechanism of action centers on the allosteric inhibition of Eg5's ATPase activity, which is crucial for the establishment and maintenance of the bipolar mitotic spindle. This inhibition leads to a cascade of cellular events, culminating in mitotic arrest and apoptosis, making this compound and other Eg5 inhibitors a compelling class of anti-cancer therapeutic targets. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism: Allosteric Inhibition of Eg5

This compound functions as a specific and reversible allosteric inhibitor of the Eg5 motor protein. Unlike competitive inhibitors that bind to the ATP-binding pocket, this compound binds to a distinct site on the motor domain. This binding event does not prevent ATP from binding but rather interferes with the conformational changes necessary for efficient ATP hydrolysis and subsequent product release. Specifically, molecular modeling and biochemical studies have shown that this compound binding to the Eg5 motor domain decreases the rate of ADP release, effectively locking the motor protein in an inactive state on the microtubule track.[1] This stalls the motor's ability to generate the outward force required to push the spindle poles apart.

The primary consequence of Eg5 inhibition by this compound is the failure to form a bipolar spindle during mitosis. Instead, cells treated with this compound exhibit a characteristic monoastral spindle phenotype, where a single aster of microtubules radiates from the center of the cell with condensed chromosomes at the periphery. This aberrant spindle structure activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle.

Quantitative Data on Eg5 Inhibition and Cellular Effects

The potency of this compound has been quantified across various biochemical and cell-based assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC50 (Eg5 ATPase Activity) | 200 nM | Cell-free microtubule-activated ATPase assay | [2] |

| IC50 (Mitotic Arrest) | 700 nM | HeLa cells | [2] |

Table 1: Biochemical and Cellular Potency of this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| PANC-1 | Pancreatic | Not specified, significant inhibition at 1-10 µM | 72 | SRB/MTT |

| MDA-MB-231 | Breast | ~800 µM (as 4bt) | 72 | MTT |

| HeLa | Cervical | 0.7 µM (for mitotic arrest) | Not specified | Microscopic analysis |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines. Note: IC50 values can vary depending on the assay and cell line used.

| Cell Line | Treatment Condition | % of Cells in G2/M | Reference |

| AGS | 15% CKBM (a natural product with similar effects) for 72h | 50.5% | [3] |

| Hec50co | Paclitaxel + Gefitinib (synergistic G2/M arrest) | 81.8% | |

| 4T1 | 2.5 µM Proflavine hemisulfate for 24h | Increased G2/M arrest | [4] |

Table 3: Effect of this compound and Similar Acting Compounds on Cell Cycle Distribution.

Downstream Cellular Consequences

Mitotic Arrest and Apoptosis

The prolonged G2/M arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway. The inability of the cell to satisfy the spindle assembly checkpoint and proceed through mitosis leads to the activation of pro-apoptotic proteins and caspases, resulting in programmed cell death.

Upregulation of Hsp70 via the PI3K/Akt Pathway

Interestingly, inhibition of Eg5 by this compound has been shown to induce the expression of Heat Shock Protein 70 (Hsp70) through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][6][7] Akt, a serine/threonine kinase, can phosphorylate and activate the Heat Shock Factor 1 (HSF1), the master transcriptional regulator of heat shock proteins, including Hsp70.[8] This upregulation of Hsp70 may represent a cellular stress response to the mitotic arrest and protein misfolding that can occur.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Microtubule-Activated Eg5 ATPase Assay

This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence of microtubules, and how this is affected by inhibitors.

Materials:

-

Recombinant human Eg5 motor domain

-

Paclitaxel-stabilized microtubules

-

ATPase assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP

-

Pyruvate kinase/Lactate dehydrogenase (PK/LDH) coupled enzyme system

-

Phosphoenolpyruvate (PEP)

-

NADH

-

This compound (or other inhibitors) dissolved in DMSO

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing ATPase assay buffer, PK/LDH, PEP, and NADH in a 96-well plate.

-

Add the Eg5 motor domain to a final concentration of approximately 5-10 nM.

-

Add paclitaxel-stabilized microtubules to a final concentration that gives a robust ATPase activity (e.g., 0.5-2 µM).

-

Add varying concentrations of this compound (typically from nanomolar to micromolar range). The final DMSO concentration should be kept constant across all wells and should not exceed 1-2%.

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the inhibitor to bind.

-

Initiate the reaction by adding ATP to a final concentration that is close to the Km for Eg5 (e.g., 20-50 µM).

-

Immediately start monitoring the decrease in NADH absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.

-

Calculate the ATPase activity for each inhibitor concentration and determine the IC50 value by plotting the activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mitotic Arrest Assay (Immunofluorescence)

This assay visualizes the effect of this compound on spindle formation in cells.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Glass coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against α-tubulin (to visualize microtubules)

-

Fluorescently labeled secondary antibody

-

DAPI (to stain DNA)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).

-

Wash the cells with PBS and fix them with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites with blocking buffer.

-

Incubate the cells with the primary anti-α-tubulin antibody.

-

Wash the cells and then incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. Quantify the percentage of cells exhibiting a monoastral spindle phenotype at each this compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

This compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer (typically contains HEPES, NaCl, and CaCl2)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and treat with varying concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours).

-

Harvest both the adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative, PI-negative cells are live.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-positive cells are necrotic.

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound.

Conclusion

This compound serves as a paradigm for a targeted anti-cancer agent, with a well-defined molecular target and a clear mechanism of action. Its ability to allosterically inhibit the mitotic kinesin Eg5 leads to the formation of monoastral spindles, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells. The induction of Hsp70 via the PI3K/Akt pathway adds another layer of complexity to its cellular effects. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on Eg5 inhibitors and other anti-mitotic agents. Further investigation into the nuances of its signaling effects and potential resistance mechanisms will be crucial for the clinical translation of this class of compounds.

References

- 1. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma | Haematologica [haematologica.org]

- 6. HSP70/HSF1 axis, regulated via a PI3K/AKT pathway, is a druggable target in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. "PI3K/AKT Signaling Activates HSF1 to Preserve Proteostasis and Sustain . . ." by Zijian Tang [digitalcommons.library.umaine.edu]

Dimethylenastron's Role in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylenastron, a potent and cell-permeable small molecule, has emerged as a significant tool in cancer research due to its specific inhibition of the mitotic kinesin Eg5 (also known as KSP or KIF11). This technical guide provides an in-depth overview of this compound's mechanism of action, its role in inducing cell cycle arrest, and the subsequent cellular consequences. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the involved signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

The mitotic kinesin Eg5 is a plus-end-directed motor protein essential for the establishment and maintenance of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division.[1][2] Eg5's function is particularly crucial in cancer cells, which often exhibit high rates of proliferation. Consequently, Eg5 has become an attractive target for anticancer drug development. This compound is a specific allosteric inhibitor of Eg5, demonstrating significantly higher potency than its predecessor, monastrol.[3] By disrupting the function of Eg5, this compound effectively halts the cell cycle at a critical checkpoint, leading to mitotic arrest and subsequent cell death, making it a valuable compound for studying mitotic processes and for potential therapeutic applications.

Mechanism of Action: Allosteric Inhibition of Eg5

This compound's primary mechanism of action is the allosteric inhibition of the ATPase activity of Eg5.[2][4] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct pocket on the Eg5 motor domain. This binding event does not prevent ATP from binding but rather significantly slows down the rate of ADP release from the nucleotide-binding pocket.[4] The timely release of ADP is a crucial step in the mechanochemical cycle of kinesin motors, allowing for their processive movement along microtubules. By locking Eg5 in an ADP-bound state, this compound effectively stalls the motor protein, preventing it from generating the outward force required to separate the spindle poles.

The inhibition of Eg5's motor activity has a profound impact on the formation of the mitotic spindle. In the presence of this compound, duplicated centrosomes are unable to migrate apart, resulting in the formation of a characteristic "monoastral spindle" where the chromosomes are arranged in a rosette-like pattern around a single aster of microtubules. This aberrant spindle structure activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome-microtubule attachment before allowing the cell to proceed to anaphase. The sustained activation of the SAC due to the persistent presence of monoastral spindles leads to a prolonged arrest in the G2/M phase of the cell cycle.

Mechanism of this compound-induced cell cycle arrest.

Quantitative Data

The efficacy of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for Eg5 inhibition and the effective concentrations (EC50) for growth inhibition are summarized below.

| Parameter | Value | Cell Line / Condition | Reference |

| IC50 (Eg5 Inhibition) | 200 nM | In vitro ATPase assay | [3][5] |

| EC50 (Growth Inhibition) | 330 nM | HCT116 (Colon Cancer) | [5] |

| 603 nM | Htert-HME1 (Mammary Epithelial) | [5] | |

| 743 nM | BxPC3 (Pancreatic Cancer) | [5] | |

| 881 nM | K562 (Leukemia) | [5] | |

| - | NCI-H1299 (Lung Cancer) | [5] | |

| Effective Concentration | 3 and 10 µmol/L | PANC1 (Pancreatic Cancer) - Inhibition of migration and invasion | [1][2] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

RNase A (100 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48 hours).

-

Cell Harvest: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent cell clumping. Fix for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Workflow for cell cycle analysis using flow cytometry.

Quantification of Apoptosis by Annexin V/PI Staining

This protocol describes the detection and quantification of apoptotic cells following this compound treatment using Annexin V and Propidium Iodide double staining.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the cell cycle analysis protocol.

-

Cell Harvest: Collect both floating and adherent cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Immunofluorescence Staining of the Mitotic Spindle

This protocol allows for the visualization of the mitotic spindle and the characteristic monoastral phenotype induced by this compound.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish and treat with this compound.

-

Fixation: Wash cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslip onto a microscope slide using antifade mounting medium, and visualize using a fluorescence microscope.

In Vitro Eg5 ATPase Activity Assay

This protocol measures the effect of this compound on the microtubule-stimulated ATPase activity of purified Eg5 enzyme. A common method is the NADH-coupled assay.

Materials:

-

Purified Eg5 motor domain

-

Microtubules (taxol-stabilized)

-

Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Lactate dehydrogenase (LDH)

-

Pyruvate kinase (PK)

-

This compound

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reaction Mixture: In a microplate well, combine the assay buffer, NADH, PEP, LDH, and PK.

-

Add Eg5 and Microtubules: Add purified Eg5 and taxol-stabilized microtubules to the reaction mixture.

-

Add this compound: Add varying concentrations of this compound or vehicle control.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production by Eg5.

-

Data Analysis: Calculate the ATPase activity and determine the IC50 value of this compound.

Downstream Signaling and Cellular Fate

The mitotic arrest induced by this compound can have several outcomes. Prolonged arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death. This is a desirable outcome in cancer therapy. Additionally, some studies have shown that inhibition of Eg5 can activate the PI3K/Akt signaling pathway, which in turn leads to the transcriptional up-regulation of the heat shock protein Hsp70.[3] The precise role of this Hsp70 induction in the context of Eg5 inhibition is an area of ongoing research.

Downstream effects of this compound.

Conclusion

This compound is a powerful and specific inhibitor of the mitotic kinesin Eg5, inducing cell cycle arrest at the G2/M phase through the formation of monoastral spindles. Its well-defined mechanism of action and potent anti-proliferative effects make it an invaluable research tool for dissecting the complexities of mitosis. Furthermore, its ability to trigger apoptosis in cancer cells underscores its potential as a lead compound for the development of novel anticancer therapeutics. The detailed protocols and data presented in this guide are intended to support and stimulate further investigation into the multifaceted role of this compound in cell cycle regulation and its therapeutic applications.

References

- 1. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Significant decrease of ADP release rate underlies the potent activity of this compound to inhibit mitotic kinesin Eg5 and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (5261) by Tocris, Part of Bio-Techne [bio-techne.com]

The Anticancer Potential of Dimethylenastron: A Technical Guide

An In-depth Examination of a Potent Mitotic Kinesin Eg5 Inhibitor

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the early-stage research into the anticancer properties of Dimethylenastron. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the critical pathways and workflows involved in its investigation.

Core Mechanism of Action: Allosteric Inhibition of Eg5

This compound is a cell-permeable small molecule that acts as a potent and specific allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2] Eg5 plays a crucial role in the formation of the bipolar mitotic spindle during cell division.[3][4] By binding to a pocket distinct from the ATP-binding site on the Eg5 motor domain, this compound locks the motor protein in a state that prevents the release of ADP.[3][4][5] This allosteric inhibition of Eg5's ATPase activity leads to a cessation of microtubule cross-linking and outward force generation, ultimately resulting in the formation of monoastral spindles and mitotic arrest, which can then trigger apoptosis (programmed cell death).[1][3][4]

Quantitative Efficacy in Preclinical Models

The anticancer potential of this compound has been evaluated across various cancer cell lines, demonstrating significant effects on proliferation, migration, and invasion. The following tables summarize the key quantitative findings from these early studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line(s) | Value | Reference(s) |

| IC50 (Eg5 ATPase Activity) | - | 200 nM | [1][4][6] |

| Cell Viability (72h treatment) | PANC1 (Pancreatic) | Significant inhibition at 1-10 µmol/L | [1] |

| MCF-7 (Breast) | Significant decrease at 100 µM – 1 mM | [7] | |

| MDA-MB-231 (Breast) | Significant decrease at 100 µM – 1 mM | [7] | |

| Cell Migration (24h treatment) | PANC1 (Pancreatic) | Concentration-dependent suppression at 3 and 10 µmol/L | [1][5] |

| Cell Invasion (24h treatment) | PANC1 (Pancreatic) | Reduced invasion at 3 and 10 µmol/L | [1][5] |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Key Signaling Pathways Influenced by this compound

Research has indicated that beyond its direct impact on mitosis, this compound can modulate intracellular signaling pathways. A notable downstream effect is the activation of the PI3K/Akt pathway, which subsequently leads to the transcriptional upregulation of Heat Shock Protein 70 (Hsp70).[1][2]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the early preclinical evaluation of this compound.

Cell Viability and Proliferation Assays (MTT and Sulforhodamine B)

These assays are fundamental for assessing the cytotoxic and cytostatic effects of this compound on cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of this compound concentrations for specific durations (e.g., 24, 48, 72 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate to allow for formazan crystal formation by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

SRB Assay:

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the cellular proteins with Sulforhodamine B dye.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris-based solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm).

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

Wound Healing (Scratch) Assay for Cell Migration

This method is employed to evaluate the effect of this compound on the migratory capacity of cancer cells.

Protocol:

-

Cell Culture: Grow cells to a confluent monolayer in a multi-well plate.[1]

-

Wound Creation: Create a linear scratch or "wound" in the monolayer using a sterile pipette tip.[1]

-

Debris Removal: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells and debris.[1]

-

Treatment Application: Add fresh culture medium containing various concentrations of this compound or a vehicle control.[1]

-

Image Acquisition: Capture images of the wound at the beginning of the experiment (T=0) and at subsequent time points (e.g., 24 hours).

-

Analysis: Measure the area of the wound at each time point to quantify the extent of cell migration and wound closure.

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Protocol:

-

Chamber Preparation: Coat the upper surface of a transwell insert (a permeable membrane in a well) with a basement membrane matrix (e.g., Matrigel).[1]

-

Cell Seeding: Suspend cancer cells in a serum-free medium and seed them into the upper chamber of the transwell insert.[1]

-

Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.

-

Treatment: Include this compound in the medium of the upper and/or lower chamber.

-

Incubation: Incubate the plate for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.

-

Analysis:

-

Remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane with a dye such as crystal violet.[1]

-

Count the number of stained cells under a microscope to quantify invasion.

-

Clinical Development Status

As of the latest available information, there are no registered clinical trials specifically investigating this compound as a cancer therapeutic. The research on this compound appears to be in the preclinical stage of development. While other Eg5 inhibitors have progressed to clinical trials, the clinical trajectory for this compound remains to be determined.

Conclusion and Future Directions

The early research on this compound highlights its significant potential as an anticancer agent, primarily through its potent and specific inhibition of the mitotic kinesin Eg5. Its demonstrated efficacy in reducing the proliferation, migration, and invasion of various cancer cell lines in preclinical models warrants further investigation. Future research should focus on in vivo studies to evaluate its efficacy and toxicity in animal models, pharmacokinetic and pharmacodynamic profiling, and the exploration of potential combination therapies to enhance its anticancer effects. A deeper understanding of its impact on signaling pathways, such as the PI3K/Akt/Hsp70 axis, may also reveal novel therapeutic strategies and biomarkers for patient selection. While the path to clinical application is long, the foundational research on this compound provides a strong rationale for its continued development as a promising candidate in the landscape of antimitotic cancer therapies.

References

- 1. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Significant decrease of ADP release rate underlies the potent activity of this compound to inhibit mitotic kinesin Eg5 and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of Dimethylenastron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylenastron is a potent, cell-permeable small molecule that has garnered significant interest in cancer research due to its specific and effective mechanism of action. This technical guide provides a comprehensive overview of the molecular target of this compound, its inhibitory mechanism, and the downstream cellular consequences. We present a consolidation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

The Primary Molecular Target: Mitotic Kinesin Eg5

The principal molecular target of this compound is the mitotic kinesin Eg5 , also known as kinesin-5 or KSP (Kinesin Spindle Protein).[1][2][3][4] Eg5 is a plus-end-directed motor protein that belongs to the kinesin superfamily. It plays a crucial role during mitosis, specifically in the formation and maintenance of the bipolar mitotic spindle, which is essential for accurate chromosome segregation.[5][6]

This compound acts as a potent and specific inhibitor of Eg5.[1][2][3][7][8] Its inhibitory action is highly selective for Eg5, showing little to no effect on other kinesin subfamilies.[4][7] This specificity makes this compound a valuable tool for studying mitotic processes and a promising candidate for anticancer therapeutic development.

Mechanism of Action: Allosteric Inhibition of ATPase Activity

This compound inhibits Eg5 through an allosteric mechanism .[9][10] It does not bind to the ATP-binding site but rather to a distinct allosteric pocket on the motor domain of Eg5.[10][11][12] This binding event locks the motor domain in a state that prevents the release of ADP.[5][9][10]

The motor activity of kinesins is powered by the hydrolysis of ATP. The release of ADP is a critical step in the ATPase cycle that allows the motor protein to detach from the microtubule and re-bind for the next step of movement. By significantly decreasing the rate of ADP release, this compound effectively stalls the motor protein on the microtubule, thereby inhibiting its function.[5][10] This leads to the disruption of mitotic spindle formation.

Quantitative Data

The potency of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Inhibitory Activity of this compound against Eg5

| Parameter | Value | Reference |

| IC50 (Eg5 ATPase activity) | 200 nM | [1][2][3][4][7][8] |

Table 2: Cellular Potency of this compound in Cancer Cell Lines

| Cell Line | Assay Type | Parameter | Value | Reference |

| HCT116 | Growth Inhibition | EC50 | 330 nM | [8] |

| Htert-HME1 | Growth Inhibition | EC50 | 603 nM | [8] |

| BxPC3 | Growth Inhibition | EC50 | 743 nM | [7][8] |

| K562 | Growth Inhibition | EC50 | 881 nM | [8] |

| NCI-H1299 | Growth Inhibition | EC50 | 881 nM | [8] |

| PANC1 | Migration Inhibition | - | 3 and 10 µmol/L | [9] |

| PANC1 | Invasion Inhibition | - | 3 and 10 µmol/L | [9] |

Downstream Cellular Effects & Signaling Pathways

Inhibition of Eg5 by this compound leads to a cascade of cellular events, primarily culminating in mitotic arrest and apoptosis.[1][2][8]

-

Mitotic Arrest: By preventing the separation of centrosomes, this compound treatment leads to the formation of characteristic monoastral spindles, where a single aster of microtubules radiates from unseparated centrosomes.[13][14] This aberrant spindle structure activates the spindle assembly checkpoint, causing the cells to arrest in mitosis.[4]

-

Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[15]

-

PI3K/Akt Pathway Activation and Hsp70 Upregulation: Interestingly, inhibition of Eg5 by this compound has been shown to activate the PI3K/Akt signaling pathway.[1] This activation, in turn, leads to the transcriptional upregulation of Heat Shock Protein 70 (Hsp70).[1][8] While the precise role of this response is still under investigation, it may represent a cellular stress response to mitotic disruption.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Eg5 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence and absence of this compound. A common method is the enzyme-coupled malachite green assay which detects the release of inorganic phosphate (Pi).

Materials:

-

Purified recombinant human Eg5 protein

-

Microtubules (taxol-stabilized)

-

Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP

-

This compound stock solution (in DMSO)

-

Malachite Green Reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add Eg5 protein and microtubules to the wells.

-

Add the this compound dilutions or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding ATP to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green Reagent.

-

Measure the absorbance at 620-650 nm using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell proliferation and viability.[2][3][4][7][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for the desired time period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Immunofluorescence for Mitotic Arrest

This technique visualizes the effect of this compound on the mitotic spindle.[10][13][16][17][18]

Materials:

-

Cells grown on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

DNA stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound or DMSO for a specified time (e.g., 16-24 hours).

-

Fix the cells with the appropriate fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with the primary antibody against α-tubulin.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the DNA with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the percentage of cells with monoastral spindles.

Conclusion

This compound is a well-characterized, potent, and specific allosteric inhibitor of the mitotic kinesin Eg5. Its mechanism of action, involving the trapping of Eg5 in an ADP-bound state, leads to the formation of monoastral spindles, mitotic arrest, and subsequent apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting Eg5 with this compound and similar compounds. The downstream activation of the PI3K/Akt pathway and upregulation of Hsp70 present an intriguing area for future research to fully elucidate the cellular response to Eg5 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. chondrex.com [chondrex.com]

- 5. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. protocols.io [protocols.io]

- 9. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Preparation of Mitotic Cells for Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. ImmunoCellCycle-ID: A high-precision immunofluorescence-based method for cell cycle identification - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dimethylenastron: A Potent Eg5 Inhibitor for Anti-Cancer Research

Application Notes and Protocols for Cell Culture

Authors:

Date:

November 13, 2025

Abstract

Dimethylenastron is a potent, cell-permeable, small-molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11). By allosterically inhibiting the ATPase activity of Eg5, this compound prevents the formation of the bipolar mitotic spindle, leading to mitotic arrest and subsequent apoptosis in proliferating cancer cells. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, cell cycle progression, and the induction of apoptosis.

Mechanism of Action

The mitotic kinesin Eg5 is a plus-end-directed motor protein that plays a crucial role in the early stages of mitosis. It is responsible for separating the centrosomes and establishing the bipolar spindle, a prerequisite for proper chromosome segregation. This compound binds to an allosteric pocket on the Eg5 motor domain, distinct from the microtubule-binding site. This binding event inhibits the release of ADP from the nucleotide-binding pocket, effectively locking Eg5 in a microtubule-bound state and preventing its motor activity. The inhibition of Eg5 leads to the formation of characteristic monoastral spindles, where the centrosomes fail to separate, resulting in a mitotic arrest at the prometaphase stage of the cell cycle.[1] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

Quantitative Data

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the duration of the assay. The following table summarizes reported IC50 values for this compound in various cancer cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line | Cancer Type | Assay Duration (h) | IC50 (µM) | Reference |

| PANC-1 | Pancreatic Cancer | 72 | ~5 | [2] |

| HTB-26 | Breast Cancer | Not Specified | 10-50 | [3] |

| PC-3 | Prostate Cancer | Not Specified | 10-50 | [3] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | 10-50 | [3] |

| HCT116 | Colorectal Cancer | Not Specified | 22.4 | [3] |

Signaling Pathway

The inhibition of Eg5 by this compound triggers a signaling cascade that leads to mitotic arrest and apoptosis. The formation of monoastral spindles activates the spindle assembly checkpoint (SAC), which halts the cell cycle to prevent aneuploidy.[4] Prolonged activation of the SAC can lead to apoptosis. Additionally, Eg5 inhibition has been shown to activate the PI3K/Akt signaling pathway, which can have complex effects on cell survival and apoptosis.

Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cultured cancer cells.

Caption: General experimental workflow for studying this compound in cell culture.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on cell viability and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium from your stock solution. A typical concentration range to test is 0.1 to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2][5]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the drug concentration and determine the IC50 value using appropriate software.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is to analyze the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

PBS

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows them to be in the logarithmic growth phase at the time of harvesting.

-

After 24 hours, treat the cells with this compound at the desired concentration (e.g., 1x and 2x the IC50 value) for a specified time (e.g., 16, 24, or 48 hours).

-

Include a vehicle-treated control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells once with ice-cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes to pellet.

-

Carefully aspirate the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.[6]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., FL2 or FL3).

-

Collect at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

-

Immunofluorescence Microscopy for Spindle Morphology

This protocol is for visualizing the effect of this compound on mitotic spindle formation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Glass coverslips in a 12- or 24-well plate

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin (to visualize microtubules)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Sterilize glass coverslips and place them in the wells of a culture plate.

-

Seed cells onto the coverslips and allow them to attach and grow to 50-70% confluency.

-

Treat the cells with this compound at the desired concentration for the appropriate time to induce mitotic arrest (e.g., 16-24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Staining:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-α-tubulin antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Nuclear Staining and Mounting:

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

-

Imaging:

Western Blotting for Apoptosis Markers

This protocol is to detect the induction of apoptosis by analyzing the expression of key apoptotic proteins.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Seed and treat cells as described for the flow cytometry protocol.

-

After treatment, harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein lysate).

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the apoptotic markers. An increase in cleaved Caspase-3 and cleaved PARP, and changes in the Bax/Bcl-2 ratio are indicative of apoptosis.

-

Troubleshooting

-

Low Cell Viability in Control Group: Ensure proper cell handling and culture conditions. Check for contamination.

-

High Variability in MTT Assay: Ensure even cell seeding and proper mixing of reagents. Avoid bubbles in the wells.

-

No Clear Cell Cycle Arrest: Optimize the drug concentration and incubation time. Ensure cells are in the logarithmic growth phase.

-

Weak Immunofluorescence Signal: Optimize antibody concentrations and incubation times. Ensure proper fixation and permeabilization.

-

Non-specific Bands in Western Blot: Optimize antibody dilutions and blocking conditions. Ensure thorough washing steps.

Safety Precautions

This compound is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal. All cell culture work should be performed in a sterile biological safety cabinet.

References

- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 7. The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.uniroma1.it [iris.uniroma1.it]

Application Notes and Protocols for Dimethylenastron-Induced Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylenastron is a potent, cell-permeable small molecule inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2] Eg5 plays a crucial role in the formation and maintenance of the bipolar mitotic spindle, a requisite for proper chromosome segregation during cell division.[1] By allosterically inhibiting the ATPase activity of Eg5, this compound prevents centrosome separation, leading to the formation of monopolar spindles and subsequent mitotic arrest.[1][3] This targeted disruption of mitosis ultimately triggers apoptosis in proliferating cancer cells, making this compound a valuable tool for cancer research and a potential therapeutic agent.[1][2]

These application notes provide a comprehensive guide to utilizing this compound for inducing mitotic arrest in cultured cells. Detailed protocols for cell treatment, analysis of mitotic arrest by flow cytometry, and visualization of spindle morphology via immunofluorescence microscopy are provided.

Mechanism of Action

This compound specifically targets the motor domain of Eg5, a member of the kinesin-5 family. The binding of this compound to Eg5 allosterically inhibits its ATPase activity by slowing the rate of ADP release.[1][3] This enzymatic inhibition prevents Eg5 from hydrolyzing ATP, a process that generates the force required to push apart duplicated centrosomes and establish a bipolar spindle. Consequently, cells treated with this compound are unable to progress past prophase, arresting in mitosis with a characteristic monopolar spindle phenotype.[4]

Caption: Mechanism of this compound-induced mitotic arrest.

Quantitative Data

The optimal concentration of this compound for inducing mitotic arrest is cell line-dependent. The following tables summarize reported IC50 and EC50 values, as well as effective concentrations used in various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Table 1: IC50 and EC50 Values of this compound in Various Cell Lines

| Cell Line | Assay | Value (nM) | Reference |

| Kinesin Eg5 | Enzymatic Assay (IC50) | 200 | [2][5] |

| HCT116 | Cell Growth (EC50) | 330 | [5] |

| Htert-HME1 | Cell Growth (EC50) | 603 | [5] |

| BxPC3 | Cell Growth (EC50) | 743 | [5] |

| K562 | Cell Growth (EC50) | 743 | [5] |

| NCI-H1299 | Cell Growth (EC50) | 881 | [5] |

Table 2: Effective Concentrations of this compound for Mitotic Arrest

| Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference |

| PANC1 | 3 and 10 | 24 h | Suppression of cell migration and invasion | [3] |

| PANC1 | 1 to 10 | 72 h | Significant inhibition of cell proliferation | [6] |

| Multiple Myeloma Cells | Not Specified | Not Specified | Induces mitotic arrest and apoptosis | [5] |

| Pancreatic and Lung Cancer Cells | Not Specified | Not Specified | Halts mitotic progression and triggers apoptosis | [1] |

Experimental Protocols

The following protocols provide a framework for studying this compound-induced mitotic arrest. Optimization may be required for specific cell lines and experimental goals.

Caption: General experimental workflow.

Protocol 1: Induction of Mitotic Arrest with this compound

This protocol describes the general procedure for treating cultured cells with this compound to induce mitotic arrest.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Cell Synchronization (Optional): For a more synchronized cell population entering mitosis, cells can be synchronized prior to this compound treatment using methods such as a double thymidine block.

-

Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration. It is crucial to include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for a predetermined period (e.g., 16-24 hours). The optimal incubation time should be determined empirically for each cell line.

-

Harvesting:

-

Adherent cells: Wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cells by centrifugation.

-

Suspension cells: Collect the cells directly by centrifugation.

-

-

Downstream Analysis: The harvested cells are now ready for analysis by flow cytometry (Protocol 2) or immunofluorescence (Protocol 3).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the cell cycle distribution of this compound-treated cells.

Materials:

-

Harvested cells (from Protocol 1)

-

Cold PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Fixation:

-

Wash the harvested cell pellet once with cold PBS.

-

Resuspend the cells in 1 ml of cold PBS.

-

While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G2/M phase. An increase in the G2/M population in this compound-treated cells compared to the control indicates mitotic arrest.

-

Protocol 3: Immunofluorescence Staining of Mitotic Spindles

This protocol describes the visualization of mitotic spindle morphology in this compound-treated cells.

Materials:

-

Cells grown on coverslips

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish and treat with this compound as described in Protocol 1.

-

Fixation:

-

Wash the coverslips gently with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Incubate the coverslips in permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (e.g., anti-α-tubulin) in blocking buffer.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the coverslips three times with PBS.

-

Dilute the fluorescently labeled secondary antibody in blocking buffer.

-

Incubate with the secondary antibody solution for 1 hour at room temperature in the dark.

-

-

Nuclear Staining:

-

Wash the coverslips three times with PBS.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

-

Mounting and Visualization:

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. Cells arrested in mitosis due to this compound treatment will exhibit monopolar spindles, which appear as radial arrays of microtubules surrounding a single centrosome with condensed chromosomes at the periphery.

-

Caption: Expected immunofluorescence results.

Troubleshooting

| Issue | Possible Cause | Suggestion |

| Low percentage of mitotic arrest | Suboptimal this compound concentration. | Perform a dose-response curve to determine the optimal concentration for your cell line. |

| Insufficient incubation time. | Increase the incubation time (e.g., up to 24 hours). | |

| Cells are not actively proliferating. | Ensure cells are in the exponential growth phase during treatment. | |

| High cell death in control group | DMSO concentration is too high. | Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). |

| Poor immunofluorescence signal | Antibody concentration is not optimal. | Titrate the primary and secondary antibodies. |

| Inadequate fixation or permeabilization. | Optimize fixation and permeabilization conditions for your cell line and antibodies. | |

| Cell clumping in flow cytometry | Incomplete cell dissociation. | Gently pipette to break up clumps before fixation. Filter cells through a cell strainer. |

Conclusion

This compound is a powerful tool for inducing mitotic arrest and studying the role of Eg5 in cell division. The protocols provided herein offer a solid foundation for utilizing this compound in various cell-based assays. Careful optimization of concentration and incubation time is critical for achieving robust and reproducible results. By combining cell treatment with analytical techniques such as flow cytometry and immunofluorescence microscopy, researchers can effectively investigate the cellular consequences of Eg5 inhibition.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]

- 5. Thiostrepton induces spindle abnormalities and enhances Taxol cytotoxicity in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound suppresses human pancreatic cancer cell migration and invasion in vitro via allosteric inhibition of mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dimethylenastron Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract